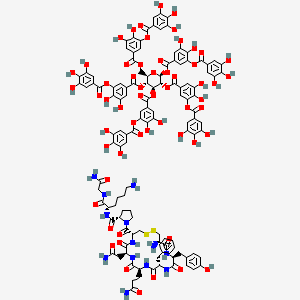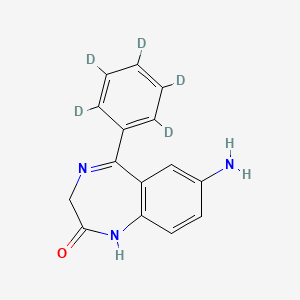
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is a chemical compound with the molecular formula C23H30N2O4 and a molecular weight of 398.5. It is an intermediate in the synthesis of Saterinone, a PDE3 phosphodiesterase enzyme inhibitor. This compound is significant in the field of medicinal chemistry due to its role in the development of drugs that target cardiovascular diseases.
Vorbereitungsmethoden
The synthesis of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves several steps. One common method includes the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction produces 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives in good yields . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazonium salts, which are used to form diazonium compounds . These compounds are then utilized in the production of dyes, photographic chemicals, and fungicides . Major products formed from these reactions include various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the development of PDE3 inhibitors, which are used to treat cardiovascular diseases.
Wirkmechanismus
The mechanism of action of Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone involves its role as an intermediate in the synthesis of Saterinone. Saterinone inhibits the PDE3 enzyme, which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE3, Saterinone increases cAMP levels, leading to enhanced cardiac contractility and vasodilation.
Vergleich Mit ähnlichen Verbindungen
Des-(6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) Saterinone is unique due to its specific structure and role as an intermediate in the synthesis of Saterinone. Similar compounds include other 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, such as 1-ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile and 6-hydroxy-4-methyl-2-oxo-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl-1,2-dihydropyridine-3-carbonitrile . These compounds share similar chemical properties but differ in their specific applications and biological activities .
Eigenschaften
Molekularformel |
C23H30N2O4 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-2-one |
InChI |
InChI=1S/C23H30N2O4/c1-18(26)15-19-7-9-21(10-8-19)29-17-20(27)16-24-11-13-25(14-12-24)22-5-3-4-6-23(22)28-2/h3-10,20,27H,11-17H2,1-2H3 |
InChI-Schlüssel |
OKRNUWBNGKNNDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)








![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
